(1-Phenylpiperidin-4-yl)methanamine dihydrochloride
Overview
Description
(1-Phenylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H19ClN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Scientific Research Applications
(1-Phenylpiperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and resins
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . This suggests that the compound may interact with specific proteins to modulate their function or induce their degradation.
Mode of Action
As a component in protacs, it likely serves as a linker molecule that connects a ligand for a target protein to an e3 ubiquitin ligase ligand . This facilitates the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its role in protacs, it can be inferred that this compound may influence protein degradation pathways, particularly the ubiquitin-proteasome system .
Result of Action
As a component of protacs, it can be inferred that this compound may contribute to the selective degradation of target proteins, potentially altering cellular functions depending on the specific targets .
Action Environment
It is noted that the compound should be stored at 2-8°c , suggesting that temperature could be a factor influencing its stability.
Biochemical Analysis
Biochemical Properties
(1-Phenylpiperidin-4-yl)methanamine dihydrochloride is utilized in biochemical reactions as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras). These chimeras are designed for targeted protein degradation, which is a promising approach in drug discovery and development . The compound interacts with various enzymes and proteins, facilitating the formation of ternary complexes that lead to the ubiquitination and subsequent degradation of target proteins. This interaction is crucial for optimizing the drug-like properties of the degraders.
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the downregulation of specific proteins, thereby affecting various cellular processes. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The compound’s ability to form stable ternary complexes is essential for its function in targeted protein degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of the compound can impact the efficiency of protein degradation, with more stable compounds leading to more sustained effects . Additionally, the degradation of the compound can affect its ability to form ternary complexes and induce protein degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce protein degradation without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target effects and potential toxicity to non-target tissues . Understanding the dosage effects is crucial for optimizing the therapeutic potential of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall efficacy and safety profile . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites. Its localization and accumulation within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its ability to interact with target proteins and induce their degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 1-phenylpiperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Starting Materials: 1-Phenylpiperidine, formaldehyde, and hydrogen chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Reaction Vessels: Reactions are conducted in industrial reactors with precise control over temperature and pressure.
Purification: The crude product is purified using techniques such as crystallization or recrystallization to obtain the final dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .
Comparison with Similar Compounds
Similar Compounds
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: A similar compound used in PROTAC development for targeted protein degradation.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another related compound with applications in targeted protein degradation.
Uniqueness
(1-Phenylpiperidin-4-yl)methanamine dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research focused on understanding and manipulating biological pathways .
Properties
IUPAC Name |
(1-phenylpiperidin-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h1-5,11H,6-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWEPAHPKSQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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